N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-21-6-8-22(9-7-21)15(12-20-19(23)17-3-2-10-24-17)14-4-5-16-18(11-14)26-13-25-16/h2-5,10-11,15H,6-9,12-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJUHSPDULNZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CO2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole intermediate, followed by the introduction of the furan ring and the piperazine moiety. Common reagents used in these reactions include halogenated benzo[d][1,3]dioxole derivatives, furan-2-carboxylic acid, and 4-methylpiperazine. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality compounds.
Chemical Reactions Analysis
Characterization Techniques
The compound’s structural integrity is validated using:
-
NMR spectroscopy : Proton and carbon NMR to confirm aromatic regions (benzo[d] dioxol-5-yl, furan), methylene groups, and amide bonds .
-
Mass spectrometry : UPLC/MS or ESI-TOF MS to verify molecular weight and fragmentation patterns .
-
HPLC/Thin-layer chromatography : To assess purity and reaction progress .
Reactivity and Stability
Common reactions :
-
Hydrolysis : Under acidic/basic conditions, the amide bond may hydrolyze to yield furan-2-carboxylic acid and the ethylamine derivative .
-
Nucleophilic substitution : Potential reactivity at the piperazine nitrogen with electrophiles (e.g., alkylating agents) .
-
Oxidation/reduction : The methylenedioxy group may undergo oxidation to form quinone structures under strong oxidizing conditions .
| Reaction Type | Conditions | Products |
|---|---|---|
| Amide hydrolysis | HCl or NaOH (aqueous) | Furan-2-carboxylic acid + ethylamine derivative |
| Piperazine alkylation | Alkyl halide, base | Quaternized piperazine derivative |
Research Challenges
-
Synthetic complexity : Multi-step synthesis requires precise control of reaction conditions (e.g., solvent choice, reflux times) .
-
Stability concerns : The methylenedioxy group and amide bond may degrade under harsh conditions, necessitating optimized storage protocols .
Comparison with Analogous Compounds
Future Research Directions
-
Optimization of synthesis : Microwave-assisted reactions or flow chemistry to reduce reaction times .
-
Mechanistic studies : Docking/computational modeling to predict interactions with biological targets .
-
Derivatization : Introduction of fluorine or other functional groups to enhance stability or activity .
This compound’s unique combination of functional groups positions it as a valuable candidate for medicinal chemistry and materials science applications, though further experimental validation is required to fully elucidate its reactivity and biological potential.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the potential of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms:
- Histone Deacetylase Inhibition: The compound acts as a histone deacetylase inhibitor, which is crucial in regulating gene expression involved in cancer progression. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines .
- Case Study Example: A study published in Cancer Research highlighted that derivatives of this compound significantly reduced tumor growth in xenograft models by modulating epigenetic markers .
Neuropharmacological Effects
The incorporation of a piperazine moiety suggests potential applications in treating neurological disorders:
- Anxiolytic and Antidepressant Activity: Research indicates that similar compounds can exhibit anxiolytic effects by interacting with serotonin receptors. Preliminary studies suggest that this compound may enhance serotonergic signaling .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition: In vitro assays have shown that this compound exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Core Modifications
- Piperazine/Carboxamide Derivatives: Compound 14 (): A benzofuran-2-carboxamide with a 4-(2-methoxyphenyl)piperazine chain. The benzofuran core differs from the target’s furan, and the methoxyphenyl substituent on piperazine may reduce solubility compared to the target’s 4-methyl group . Compound 34 (): A 5-iodo-benzofuran-2-carboxamide with a hydroxy-butyl-piperazine linker.
Furan/Piperazine Analogs :
Amide and Linker Variations
- Acetamide Derivatives (): A naphtho[2,3-c]furan acetamide with 4-methylpiperazine.
- IDO1 Inhibitor (): A benzo[d]imidazole acetamide lacking piperazine but featuring a benzodioxole group. The absence of piperazine limits CNS penetration, highlighting the target’s structural advantage for neurological targets .
Physical Properties and Stability
Melting Points :
Polarity :
- The hydroxy group in Compound 34 increases polarity, whereas the target’s 4-methylpiperazine balances lipophilicity and solubility .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety linked to a furan carboxamide through a piperazine substituent. The molecular formula is , with a molecular weight of approximately 328.41 g/mol. The structural representation can be summarized as follows:
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research has demonstrated that derivatives of furan carboxamides exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that this compound inhibited the proliferation of HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells with IC50 values ranging from 50 to 150 µM .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 75 |
| MDA-MB-231 | 120 |
| A549 | 150 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of histone deacetylases (HDACs), which are crucial for regulating gene expression in cancer cells . By modulating the acetylation status of histones, the compound can influence cell cycle progression and apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary findings indicate that it exhibits significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Case Studies and Clinical Implications
Several case studies have reported on the efficacy of similar compounds in clinical settings. For instance, derivatives with structural similarities to this compound have been evaluated for their ability to target specific cancer types and infectious diseases. One notable study demonstrated that a related compound significantly reduced tumor size in murine models of breast cancer .
Q & A
Q. What are the recommended methodologies for synthesizing and purifying N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide?
Answer: The synthesis typically involves coupling a furan-2-carboxylic acid derivative with a benzodioxole-piperazine-ethylamine intermediate. A general procedure includes:
- Step 1: React benzo[d][1,3]dioxol-5-yl ethylamine with 4-methylpiperazine under reflux in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .
- Step 2: Couple the intermediate with furan-2-carboxylic acid chloride in the presence of a coupling agent (e.g., HATU or DCC) at 0–5°C for 24 hours .
- Purification: Use column chromatography (silica gel, eluent: EtOAc/hexane 7:3) followed by recrystallization from chloroform/methanol (1:1) to achieve >95% purity. Yield optimization (45–85%) depends on stoichiometric ratios and reaction time .
Q. Table 1: Key Synthetic Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Coupling Agent | HATU/DMAP | |
| Reaction Temperature | 0–5°C (step 2) | |
| Purification Method | Column chromatography + Recrystallization |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Answer:
- 1H/13C NMR: Identify peaks for the benzodioxole aromatic protons (δ 6.8–7.1 ppm), piperazine methyl group (δ 2.3–2.6 ppm), and furan protons (δ 7.4–7.6 ppm). Coupling constants (e.g., J = 7.2 Hz for piperazine-CH2) validate spatial arrangements .
- IR Spectroscopy: Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and NH bending at ~1550 cm⁻¹ .
- Mass Spectrometry: ESI-MS should show [M+H]+ at m/z corresponding to the molecular formula (C21H25N3O4; calc. 395.18) .
Advanced Research Questions
Q. What experimental strategies are recommended for evaluating this compound’s affinity for dopamine or serotonin receptors?
Answer:
- Radioligand Binding Assays: Use [3H]spiperone for D2/D3 receptors or [3H]ketanserin for 5-HT2A receptors. Incubate membranes from transfected HEK293 cells with the compound (0.1 nM–10 µM) for 60 minutes at 37°C. Calculate Ki values via competitive displacement curves .
- Functional Assays: Measure cAMP inhibition (D2/D3) or calcium flux (5-HT2A) using BRET-based biosensors. Contradictions between binding affinity (Ki) and functional potency (EC50/IC50) may indicate biased signaling .
Q. Table 2: Example Receptor Binding Data
| Receptor Subtype | Ki (nM) | Assay Type | Reference |
|---|---|---|---|
| D3 | 2.5 | Radioligand | |
| 5-HT2A | 15.7 | Calcium Flux |
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for CNS targets?
Answer:
- Piperazine Modifications: Replace 4-methylpiperazine with 2-methoxyphenylpiperazine to enhance D3 selectivity (e.g., Ki reduction from 12 nM to 2.5 nM) .
- Benzodioxole Substitutions: Introduce electron-withdrawing groups (e.g., Cl at position 5) to improve metabolic stability .
- Furan Replacement: Test thiophene or pyridine analogs to reduce off-target activity (e.g., 5-HT2A) .
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
Answer:
- Assay Validation: Compare results across orthogonal methods (e.g., radioligand binding vs. β-arrestin recruitment). For example, a compound may show high D3 affinity but low functional efficacy due to allosteric modulation .
- Molecular Docking: Use X-ray crystallography data (e.g., PDB: 3PBL) to model binding poses. Discrepancies may arise from protonation states of the piperazine nitrogen in physiological vs. assay conditions .
Q. What in vitro models are suitable for assessing this compound’s metabolic stability and toxicity?
Answer:
- Metabolic Stability: Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion over 60 minutes via LC-MS/MS. A t1/2 < 30 minutes suggests rapid CYP450-mediated metabolism .
- Toxicity Screening: Conduct MTT assays on HepG2 cells (IC50 > 50 µM indicates low cytotoxicity) and Ames tests for mutagenicity .
Q. How can computational chemistry tools predict the pharmacokinetic properties of this compound?
Answer:
- ADME Prediction: Use SwissADME to estimate LogP (2.8), BBB permeability (CNS MPO score > 4), and CYP3A4 inhibition risk .
- MD Simulations: Simulate blood-brain barrier penetration using CHARMM force fields. The benzodioxole group may enhance passive diffusion due to lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
